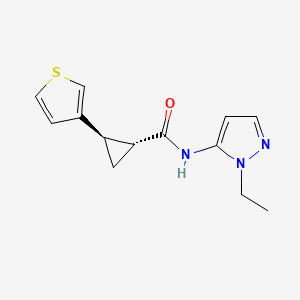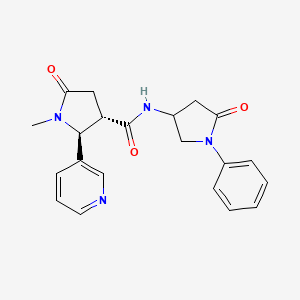
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of kinase inhibitors and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the proliferation and survival of cancer cells. This compound has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax. Clinical trials are currently ongoing to evaluate the safety and efficacy of this compound in patients with various types of cancer.
Mecanismo De Acción
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide inhibits the activity of various kinases, including BTK, ITK, and TXK, by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in the proliferation and survival of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Biochemical and physiological effects:
This compound has been shown to have potent anticancer activity in preclinical models of cancer. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the activity of other anticancer agents. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide has several advantages for lab experiments, including its potent anticancer activity, good pharmacokinetic properties, and ability to enhance the activity of other anticancer agents. However, there are also limitations to its use in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.
Direcciones Futuras
There are several future directions for the development and use of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide. One direction is the evaluation of its safety and efficacy in clinical trials, which are currently ongoing. Another direction is the development of combination therapies that include this compound and other anticancer agents. Additionally, there is a need for further research to elucidate the mechanism of action of this compound and to identify biomarkers that can predict response to the drug.
Métodos De Síntesis
The synthesis of (1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are commercially available and include 2-ethylpyrazole-3-carboxylic acid, 2-thiophenecarboxylic acid, and cyclopropanecarboxylic acid. The synthesis involves the use of various reagents and solvents, including thionyl chloride, triethylamine, and N,N-dimethylformamide. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
(1R,2R)-N-(2-ethylpyrazol-3-yl)-2-thiophen-3-ylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-2-16-12(3-5-14-16)15-13(17)11-7-10(11)9-4-6-18-8-9/h3-6,8,10-11H,2,7H2,1H3,(H,15,17)/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATYFTUAFSOCRM-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)C2CC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)NC(=O)[C@@H]2C[C@H]2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1S,3R)-2,2-dimethyl-3-phenoxycyclobutyl]-3-[(2-methylpyridin-3-yl)methyl]urea](/img/structure/B7342064.png)
![(1R,2R)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342068.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[2-(3-methylpyridin-2-yl)ethyl]urea](/img/structure/B7342070.png)
![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[1-(4-fluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7342076.png)
![(2S,3S)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxamide](/img/structure/B7342084.png)
![3-methoxy-N-[[(2R)-oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7342097.png)
![methyl 1-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B7342108.png)
![4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-6-propan-2-ylquinazoline](/img/structure/B7342123.png)
![(4S,5S)-4-(4-azatricyclo[4.3.1.13,8]undecane-4-carbonyl)-1-methyl-5-pyridin-3-ylpyrrolidin-2-one](/img/structure/B7342131.png)
![(2S,6R)-2,6-dimethyl-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]morpholine-4-carboxamide](/img/structure/B7342134.png)
![4-[(3S,4S)-1-benzyl-4-cyclohexylpyrrolidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7342142.png)
![5-[(2S,3R)-3-[(8-fluoro-7-methoxyquinazolin-4-yl)amino]oxolan-2-yl]-1H-pyridin-2-one](/img/structure/B7342144.png)
![8-fluoro-7-methoxy-N-[(2R,3R)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7342147.png)
